molecular formula C12H8F3N B13628240 2,3-Difluoro-5-(4-fluorophenyl)aniline

2,3-Difluoro-5-(4-fluorophenyl)aniline

Cat. No.: B13628240
M. Wt: 223.19 g/mol
InChI Key: XNFGEKXVRYYFMT-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-(4-fluorophenyl)aniline is an aromatic amine compound characterized by the presence of three fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-(4-fluorophenyl)aniline typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-(4-fluorophenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2,3-Difluoro-5-(4-fluorophenyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.

    Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 2,3-Difluoro-5-(4-fluorophenyl)aniline exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoroaniline: Similar in structure but lacks the additional fluorophenyl group.

    4-Fluoroaniline: Contains a single fluorine atom on the benzene ring.

    2,5-Difluoroaniline: Another difluorinated aniline with different substitution patterns.

Uniqueness

2,3-Difluoro-5-(4-fluorophenyl)aniline is unique due to the combination of multiple fluorine atoms and the specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,3-difluoro-5-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-9-3-1-7(2-4-9)8-5-10(14)12(15)11(16)6-8/h1-6H,16H2

InChI Key

XNFGEKXVRYYFMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)N)F

Origin of Product

United States

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